molecular formula C9H13NO2 B13171180 Methyl3-(piperidin-2-yl)propiolate

Methyl3-(piperidin-2-yl)propiolate

Cat. No.: B13171180
M. Wt: 167.20 g/mol
InChI Key: QGVCQAVRDZBLHH-UHFFFAOYSA-N
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Description

Methyl 3-(piperidin-2-yl)propiolate is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(piperidin-2-yl)propiolate typically involves the reaction of piperidine with propiolic acid or its derivatives under specific conditions. One common method includes the esterification of 3-(piperidin-2-yl)propionic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of Methyl 3-(piperidin-2-yl)propiolate may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(piperidin-2-yl)propiolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives, which can be further utilized in various synthetic applications .

Scientific Research Applications

Methyl 3-(piperidin-2-yl)propiolate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(piperidin-2-yl)propiolate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(piperidin-2-yl)propiolate is unique due to its ester functionality, which provides additional reactivity and versatility in synthetic applications. This compound’s ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

methyl 3-piperidin-2-ylprop-2-ynoate

InChI

InChI=1S/C9H13NO2/c1-12-9(11)6-5-8-4-2-3-7-10-8/h8,10H,2-4,7H2,1H3

InChI Key

QGVCQAVRDZBLHH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1CCCCN1

Origin of Product

United States

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